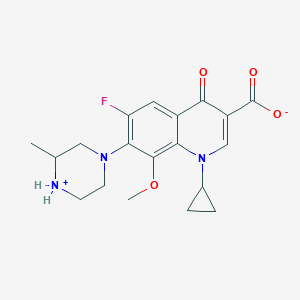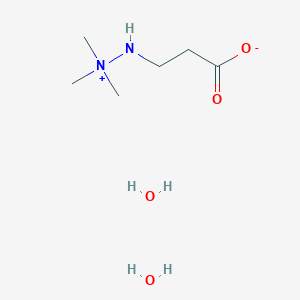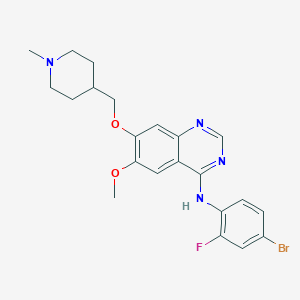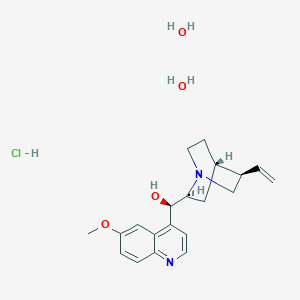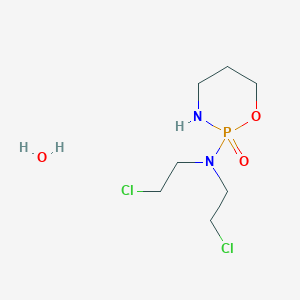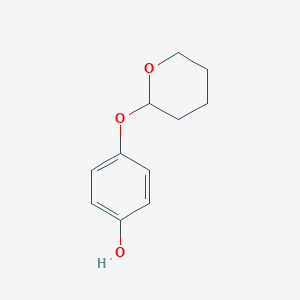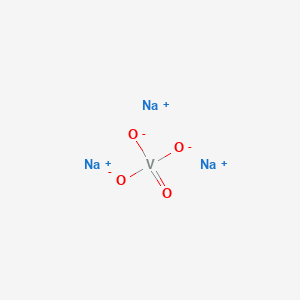
马来酸舒尼替尼
描述
Sunitinib malate is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. It is primarily used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. Sunitinib malate gained FDA approval in 2006 and has since become a critical component in targeted cancer therapy .
作用机制
Target of Action
Sunitinib malate is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) .
Mode of Action
Sunitinib malate inhibits cellular signaling by targeting multiple RTKs . It has been identified as a potent inhibitor of VEGFR and PDGFR, which are expressed by many types of solid tumors and are thought to play a crucial role in angiogenesis, the process by which tumors acquire blood vessels, oxygen, and nutrients needed for growth . Sunitinib also inhibits other targets important to tumor growth, including KIT, FLT3, and RET .
Biochemical Pathways
Sunitinib malate affects several biochemical pathways. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also inhibits the growth or survival of selected tumor types with dysregulated or overexpressed RTKs (PDGFR, RET, or KIT) in vitro and inhibits PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .
Pharmacokinetics
The pharmacokinetics of sunitinib and sunitinib malate have been evaluated in healthy subjects and in patients with solid tumors . Sunitinib AUC (Area Under the Curve) and Cmax (maximum serum concentration) increase proportionately over a dose range of 25 mg to 100 mg . With repeated daily administration, sunitinib accumulates 3- to 4-fold while the primary metabolite accumulates 7- to 10-fold . Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days .
Result of Action
Sunitinib malate demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . It has shown anti-tumor and anti-angiogenic activities . It has remarkable objective response rates and clinical benefit in the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors .
Action Environment
The action of Sunitinib malate can be influenced by environmental factors such as the presence of other drugs. For instance, co-administration with strong CYP3A4 inhibitors may increase sunitinib plasma concentrations . Therefore, the patient’s medication regimen should be considered when prescribing Sunitinib malate.
科学研究应用
Sunitinib malate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in targeted cancer therapy due to its ability to inhibit multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Additionally, sunitinib malate is used in the study of cellular signaling pathways and the development of new therapeutic agents .
生化分析
Biochemical Properties
Sunitinib malate inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth and pathologic angiogenesis . It blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation .
Cellular Effects
Sunitinib malate has direct anti-tumor effects on tumor cells, such as wild type and activated mutants of FLT3 expressed by acute myeloid leukemia-derived cell lines, and small cell lung cancer-derived cell lines expressed KIT . It also impairs proliferation and function of human peripheral T cells and prevents T-cell–mediated immune response in mice .
Molecular Mechanism
Sunitinib malate’s mechanism of action involves inhibiting cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Temporal Effects in Laboratory Settings
The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . This suggests that the effects of sunitinib malate change over time in laboratory settings.
Dosage Effects in Animal Models
In several mouse xenograph models, sunitinib doses of 20–80 mg/kg led to tumor regression or stasis . Examination of cardiac tissue from mice fed 40 mg/kg per day of sunitinib for 12 days revealed significant lipid accumulation in the myocardium .
Metabolic Pathways
Sunitinib malate is metabolized primarily by the CYP3A4 enzyme. The major metabolic pathway is N-deethylation to form SU12662 . This process is mediated by CYP3A4, as shown by its metabolic inhibition by ketoconazole .
Transport and Distribution
Sunitinib malate is readily absorbed with good oral bioavailability and linear kinetics at clinically-relevant doses . It is extensively distributed with moderate-to-high systemic clearance and eliminated primarily into feces .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sunitinib malate involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine. The optimal conditions for each reaction step have been established to maximize yields .
Industrial Production Methods: An industrially advantageous process for the preparation of sunitinib malate involves condensing an indole intermediate with a formyl amide intermediate. This process uses methyl isobutyl ketone as a solvent and has been optimized to produce crystalline form I of sunitinib malate .
化学反应分析
Types of Reactions: Sunitinib malate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of sunitinib malate include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent. The reactions are typically conducted under controlled conditions to ensure high yields and purity .
Major Products Formed: The major products formed from these reactions include intermediates such as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and the final product, sunitinib malate .
相似化合物的比较
Similar Compounds: Similar compounds to sunitinib malate include other tyrosine kinase inhibitors such as imatinib mesylate, sorafenib, and pazopanib. These compounds also target receptor tyrosine kinases but differ in their specific targets and efficacy .
Uniqueness: Sunitinib malate is unique in its ability to target multiple receptor tyrosine kinases simultaneously, making it highly effective in treating cancers that are resistant to other therapies. Its broad-spectrum efficacy and relatively favorable safety profile have positioned it as a critical therapeutic option in oncology .
属性
CAS 编号 |
341031-54-7 |
|---|---|
分子式 |
C26H33FN4O7 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-; |
InChI 键 |
LBWFXVZLPYTWQI-HBPAQXCTSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
手性 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
外观 |
Powder |
颜色/形态 |
Orange solid |
Key on ui other cas no. |
557795-19-4 |
物理描述 |
Solid |
Pictograms |
Health Hazard |
溶解度 |
25 mg/mL over pH of 1.2 to 6.8 Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6) 3.08e-02 g/L |
同义词 |
5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide SU 011248 SU 11248 SU-011248 SU-11248 SU011248 SU11248 sunitinib sunitinib malate Sutent |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


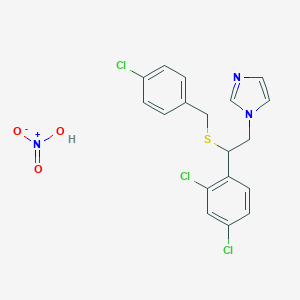
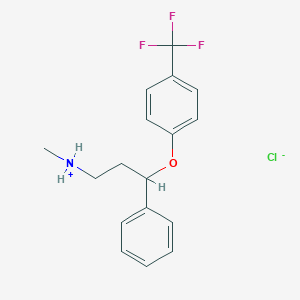
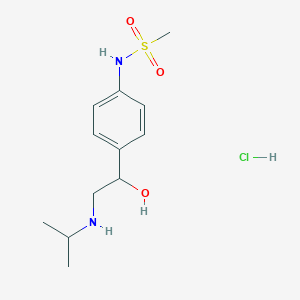
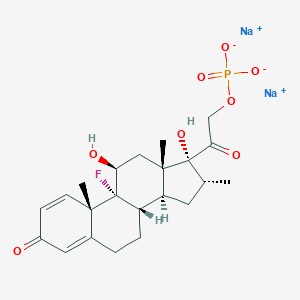
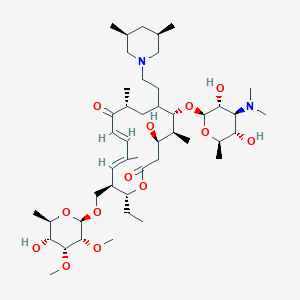
![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)
